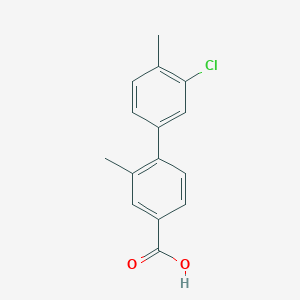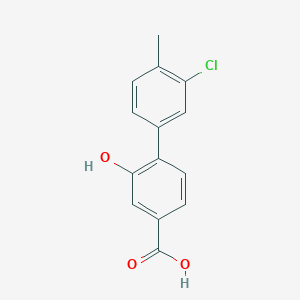
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% (2C4MPAF) is an organic compound with a wide range of applications in the field of scientific research. It is an important reagent for the synthesis of various organic compounds and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as esters, amides, and thiols. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, it is used in the synthesis of fluorescent dyes and other fluorescent compounds.
Mecanismo De Acción
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has a number of biological activities, including antibacterial, antifungal, and antiviral activities. It has also been shown to have anti-inflammatory and antioxidant activity. The exact mechanism of action of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of bacteria and other microorganisms.
Biochemical and Physiological Effects
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant activity. In addition, it has been shown to have an inhibitory effect on the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, it is important to note that 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is a potentially toxic compound and should be handled with care.
Direcciones Futuras
The potential of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% as a drug candidate is an area of active research. In particular, the anti-inflammatory and antioxidant activities of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% are being explored as potential therapies for a variety of diseases. In addition, the potential of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% as a fluorescent dye for imaging and diagnostics is being investigated. Finally, the potential of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% as an inhibitor of certain enzymes involved in the metabolism of bacteria and other microorganisms is being explored.
Métodos De Síntesis
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% can be synthesized from 4-methylbenzoic acid and 3-chloro-5-fluorobenzoyl chloride. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 80°C. The reaction is then quenched with aqueous sodium hydroxide, and the product is isolated by extraction with ethyl acetate. The final product is purified by recrystallization from a mixture of ethyl acetate and hexane.
Propiedades
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-3-9(6-13(8)15)11-5-4-10(16)7-12(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDMMLGDVFWZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690297 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-71-7 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














